4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is kinase . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
this compound interacts with its target kinases through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby affecting the signaling pathways regulated by these enzymes .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, apoptosis, and immune response . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases like cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cellular signaling pathways, and potential induction of apoptosis . These effects can lead to the suppression of disease progression, particularly in diseases like cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been found to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can modulate pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. Additionally, this compound can influence cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products may have different biochemical properties, which can impact cellular processes differently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes like α-amylase, affecting carbohydrate metabolism and glucose homeostasis . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes and altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and stability, which determine its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with target enzymes and proteins more effectively, enhancing its inhibitory activity and modulating cellular processes .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-6-3-4-11-9(6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAHSBCIYSJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN3)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379340-05-2 | |
Record name | 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.